3-Quinolineboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

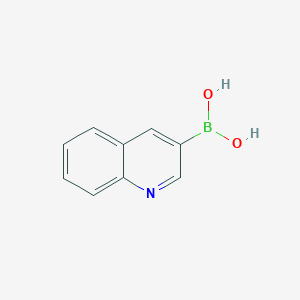

Structure

2D Structure

Properties

IUPAC Name |

quinolin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDICLRMNDWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370433 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191162-39-7 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Quinolineboronic acid CAS number and properties

An In-depth Technical Guide to 3-Quinolineboronic Acid

Introduction

This compound, identified by CAS number 191162-39-7, is a versatile heterocyclic organic compound.[1][2][3] It belongs to the family of arylboronic acids, which are crucial reagents in modern organic synthesis. The presence of the quinoline scaffold, a key pharmacophore in many biologically active compounds, combined with the reactive boronic acid moiety, makes it a valuable building block in medicinal chemistry and materials science.[4][5] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers in drug development.

Properties of this compound

The physical and chemical properties of this compound are summarized below. It typically appears as a solid, with colors ranging from light pink or orange to light brown powder.[6]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 191162-39-7 | [1][2][3] |

| Molecular Formula | C₉H₈BNO₂ | [1][2][7] |

| Molecular Weight | 172.98 g/mol | [1][2] |

| Melting Point | 191-196 °C | [1] |

| 148-155 °C | [7][8] | |

| Boiling Point | 400.3 ± 37.0 °C (Predicted) | [7] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [7] |

| Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | (3-Quinolinyl)boronic acid, (3-Quinolyl)boronic acid, Quinolin-3-ylboronic acid | [1] |

Note: Discrepancies in melting point values may arise from different experimental conditions or the presence of varying amounts of the corresponding anhydride.[6]

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions must be taken during handling.

Table 2: Hazard and Safety Information

| Category | Information | Reference |

| Signal Word | Warning | [1][9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][9] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |

| Target Organs | Respiratory system | [1] |

| Personal Protective | Wear suitable protective clothing, gloves, and eye/face protection. | [7][10] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. | [9][11] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [9][11] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. | [9][11] |

| Storage | Store in a well-ventilated, dry, and cool place. Keep container tightly closed. | [1][11] |

Experimental Protocols

Synthesis of this compound from 3-Bromoquinoline

This protocol describes a common method for synthesizing this compound via lithium-halogen exchange followed by borylation.[12][13]

Materials:

-

3-Bromoquinoline

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexane (e.g., 2M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

2M Sodium bicarbonate (NaHCO₃) or 5N Sodium hydroxide (NaOH)

-

Ethyl acetate (EA) or Tetrahydrofuran (THF) for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Dry ice/acetone bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Setup: Add 3-bromoquinoline (1 equivalent) and triisopropyl borate (2 equivalents) to a two-necked round-bottom flask under an inert nitrogen atmosphere. Dissolve the reactants in anhydrous THF.

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2 equivalents) dropwise to the cooled solution over 1 hour, maintaining the temperature at -78°C.

-

Reaction: Stir the mixture at -78°C for an additional 2 hours.

-

Warming: Remove the cooling bath and allow the reaction mixture to warm slowly to 0°C.

-

Quenching: Quench the reaction by adding 2M HCl solution.

-

Neutralization: Adjust the pH of the aqueous layer to ~7 using a 2M NaHCO₃ or 5N NaOH solution.[12][13]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 100 mL).[13]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Precipitation: Add hexane to the concentrated residue to precipitate the product.

-

Isolation: Collect the resulting white solid via filtration to yield this compound.[13]

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling

This compound is a key reactant for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex heterobiaryls.[1][4][8]

General Protocol:

-

Setup: In a reaction vessel, combine the aryl halide or triflate (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃/ligand, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, CsF, or Na₂CO₃, 2-10 equivalents).[14]

-

Solvent: Add a suitable solvent system, such as a mixture of toluene/dioxane and an aqueous base solution (e.g., 2M Na₂CO₃).[14]

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., at 85-100°C) for several hours or until the reaction is complete (monitored by TLC or LC-MS).[14][15]

-

Workup: After cooling to room temperature, filter the mixture through Celite. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry, concentrate, and purify the crude product using column chromatography to isolate the desired coupled product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its applications include:

-

Antiviral Agents: It is used as a reactant in the preparation of P1-substituted HIV protease inhibitors that show activity against drug-resistant viral strains.[1]

-

Anticancer Research: The quinoline nucleus is a component of various anticancer agents.[16] this compound has been incorporated into novel compounds designed as dual CLK/ROCK inhibitors for potential cancer therapy.[17]

-

Signal Transduction Inhibition: It serves as a building block for synthesizing inhibitors of TGF-β1 and activin A signaling pathways.[1]

-

Antibacterial Research: The compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus, which could help in overcoming antibiotic resistance.[6] When tested against a NorA over-expressing strain, it enhanced the activity of ciprofloxacin.

-

Fluorescent Probes: Like other boronic acid derivatives, it can be used in the development of fluorescent sensors, particularly for detecting sugar molecules.[6][8]

Caption: Role of this compound as a key building block in drug discovery.

Conclusion

This compound is a cornerstone reagent for chemists and pharmacologists. Its well-defined properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable pathway to novel and complex molecular architectures. Its demonstrated utility in the synthesis of potent antiviral, anticancer, and antibacterial compounds underscores its significance in the ongoing quest for new therapeutic agents. Proper handling and adherence to established protocols are essential for its safe and effective use in the laboratory.

References

- 1. This compound 191162-39-7 [sigmaaldrich.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Quinoline-3-boronic acid | [frontierspecialtychemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 191162-39-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound [myskinrecipes.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [guidechem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

3-Quinolineboronic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Quinolineboronic Acid: Structure, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic compound featuring a quinoline core and a boronic acid group. This structure positions it as a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds, while the boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental chemical properties, detailed synthetic protocols, and key applications, with a focus on the practical insights necessary for its successful utilization in the laboratory.

Chemical Identity: Structure and Properties

A precise understanding of a reagent's structure and physicochemical properties is the foundation of its effective application.

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is (quinolin-3-yl)boronic acid . It is also commonly referred to by synonyms such as (3-quinolinyl)boronic acid or simply 3-quinolyl boronic acid.[3] The structure consists of a quinoline ring system where a boronic acid [-B(OH)₂] group is substituted at the C3 position.

Caption: Chemical structure of (quinolin-3-yl)boronic acid.

Physicochemical Properties

A summary of key properties is essential for handling, storage, and experimental design. Note that this compound may contain varying amounts of its anhydride, which can affect physical properties like melting point.[4][5]

| Property | Value | Source(s) |

| CAS Number | 191162-39-7 | [3] |

| Molecular Formula | C₉H₈BNO₂ | [5][6] |

| Molecular Weight | 172.98 g/mol | [3] |

| Appearance | Light pink or orange to light brown powder | [4][5] |

| Melting Point | 191-196 °C | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| Storage | 2-8°C, under inert atmosphere | |

| SMILES | OB(O)c1cnc2ccccc2c1 | |

| InChI Key | YGDICLRMNDWZAK-UHFFFAOYSA-N |

Synthesis Protocol: From 3-Bromoquinoline

The most common and reliable synthesis of this compound proceeds from 3-bromoquinoline via a halogen-metal exchange followed by borylation.[4][7][8] This method provides good yields and a relatively pure product after workup and purification.

Mechanistic Considerations

The synthesis is a two-step process performed in a single pot.

-

Lithiation (Halogen-Metal Exchange): 3-bromoquinoline is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The highly polarized C-Li bond in n-BuLi facilitates the exchange of the bromine atom on the electron-deficient quinoline ring for a lithium atom. The extremely low temperature is critical to prevent side reactions, such as the addition of n-BuLi to the quinoline ring, and to manage the exothermic nature of the exchange.

-

Borylation: An electrophilic boron source, such as triisopropyl borate [B(Oi-Pr)₃], is added to the newly formed 3-quinolinyllithium intermediate. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom.

-

Hydrolysis: The reaction is quenched with an acidic aqueous solution. This hydrolyzes the boronic ester intermediate to yield the final this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][8] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Materials:

-

3-Bromoquinoline (1.0 eq, e.g., 3.00 g, 14.49 mmol)

-

Triisopropyl borate (2.0 eq, e.g., 6.7 mL, 29.06 mmol)

-

n-Butyllithium (2.0 eq, e.g., 14.50 mL of 2.0 M solution in hexane, 29.00 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric Acid (HCl)

-

2 M Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

-

Procedure:

-

To a dry 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve it in anhydrous THF (100 mL).

-

Add triisopropyl borate (6.7 mL, 29.06 mmol) to the solution.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (14.50 mL of a 2.0 M solution) dropwise via the dropping funnel over a period of 1 hour. Maintain the internal temperature below -70 °C. Self-Validation Insight: Slow addition is crucial to control the exotherm and prevent side reactions.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 2 hours to ensure complete halogen-metal exchange.

-

Remove the cooling bath and allow the reaction to slowly warm to 0 °C.

-

Carefully quench the reaction by adding 2 M HCl solution until the mixture is acidic.

-

Adjust the pH to ~7 by the slow addition of 2 M NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Add hexane to the crude residue to precipitate the product. Filter the solid, wash with cold hexane, and dry under vacuum to yield this compound as a white solid (Typical yield: ~80%).[4][8]

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[1][9][10] This reaction is a cornerstone of synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[11]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the quinolin-3-yl moiety) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

-

Materials:

-

Aryl Halide (Ar-X) (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

-

-

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.3 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Expertise Insight: This step, known as degassing, is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Add the degassed solvent (e.g., 1,4-dioxane and water) and stir the mixture for 10 minutes at room temperature to ensure good mixing.[12]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylquinoline product.[12]

-

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold and boronic acid functionality make this reagent particularly attractive for drug discovery.[13]

-

Antibacterial Research: this compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus.[4][14] Efflux pumps are a major mechanism of antibiotic resistance; by inhibiting them, this compound can restore the efficacy of existing antibiotics like ciprofloxacin.[14]

-

Antiviral Agents: It serves as a key reactant in the preparation of P1-substituted, symmetry-based inhibitors of the human immunodeficiency virus (HIV) protease, which are designed to be effective against drug-resistant viral strains.

-

Oncology and Signaling Inhibition: The molecule is used to synthesize inhibitors of TGF-β1 and activin A signaling, pathways often implicated in cancer progression. Furthermore, boronic acid-containing pyrazolo[4,3-f]quinoline compounds, derived from related structures, have been developed as dual CLK/ROCK inhibitors with demonstrated anticancer properties.[15]

-

Fluorescent Sensing: Like other arylboronic acids, it can be used in the development of fluorescent sensors that change their properties upon binding to saccharides.[4]

Safety and Handling

Proper handling is essential for laboratory safety.

-

Hazards: this compound is an irritant. It can cause skin, eye, and respiratory system irritation.[5] It may also be harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[5] Work in a well-ventilated area or a chemical fume hood to avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its robust synthesis and its predictable, high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions make it a reliable choice for accessing complex 3-arylquinoline scaffolds. Its demonstrated utility in developing inhibitors for antibacterial, antiviral, and anticancer targets underscores its significance for the drug discovery community. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 191162-39-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 191162-39-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Quinoline-3-boronic acid | C9H8BNO2 | CID 2734663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. キノリン-3-ボロン酸 | Quinoline-3-boronic Acid | 191162-39-7 | 東京化成工業株式会社 [tcichemicals.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Quinolineboronic Acid: Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-quinolineboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in developing novel therapeutic agents.

Core Molecular and Physicochemical Properties

This compound is a stable, solid compound at room temperature, appearing as a light pink or orange to light brown powder. It is a key intermediate in the synthesis of a wide range of organic molecules due to the reactivity of its boronic acid moiety, particularly in palladium-catalyzed cross-coupling reactions.

| Property | Value | References |

| Molecular Formula | C₉H₈BNO₂ | [1][2][3][4][5] |

| Molecular Weight | 172.98 g/mol | [1][2][3][4][5] |

| CAS Number | 191162-39-7 | [1][2][3][5] |

| Melting Point | 191-196 °C | [2][5] |

| Boiling Point (Predicted) | 400.3 ± 37.0 °C | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | 2-8°C | [2][5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 3-bromoquinoline, followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis from 3-Bromoquinoline

Objective: To synthesize this compound from 3-bromoquinoline.

Materials:

-

3-Bromoquinoline

-

Triisopropyl borate

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

2N Hydrochloric acid (HCl)

-

5N Sodium hydroxide (NaOH) or 2M Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Acetonitrile (for recrystallization)

Procedure:

-

Reaction Setup: In a 250 mL two-necked, round-bottomed flask equipped with a temperature probe, magnetic stirrer, and nitrogen inlet, add 3-bromoquinoline (3.00 g, 14.49 mmol) and anhydrous tetrahydrofuran (100 mL).[6][7] To this solution, add triisopropyl borate (3.30 mL, 29.06 mmol).[6][7]

-

Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[6][7]

-

Slowly add n-butyllithium (14.50 mL of a 2M solution in hexane, 29.00 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.[6][7]

-

Quenching and Work-up: Remove the dry ice/acetone bath and allow the reaction mixture to warm to 0 °C.[6][7]

-

Quench the reaction by adding 2 M hydrochloric acid solution.[6][7]

-

Adjust the pH to 7 with a 2 M sodium bicarbonate solution.[6][7]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[6][7]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[6][7]

-

Purification: Concentrate the filtrate under reduced pressure. Precipitate the product by adding hexane to yield a white solid.[6][7] The yield for this procedure is reported to be around 80%.[6][7]

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryls, vinylarenes, and polyolefins, which are common structural motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Objective: To synthesize a 3-arylquinoline via Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Inhibition of Staphylococcus aureus NorA Efflux Pump

Multidrug resistance in bacteria is a major global health concern. One mechanism of resistance is the overexpression of efflux pumps, such as NorA in Staphylococcus aureus, which actively transport antibiotics out of the bacterial cell. This compound has been identified as a potential inhibitor of the NorA efflux pump.[8][9] By blocking this pump, it can restore the efficacy of antibiotics like ciprofloxacin against resistant strains.

Objective: To assess the NorA efflux pump inhibitory activity of this compound by measuring the accumulation of the fluorescent substrate ethidium bromide (EtBr).

Materials:

-

Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

This compound

-

Reserpine (positive control inhibitor)

-

Glucose

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Bacterial Culture: Grow the S. aureus strain overnight in TSB at 37 °C.

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

-

Loading with EtBr: Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL and incubate to allow the substrate to enter the cells.

-

Efflux Initiation: Centrifuge the loaded cells, discard the supernatant, and resuspend the pellet in PBS containing glucose (to energize the pump).

-

Inhibitor Addition: Aliquot the cell suspension into the wells of a 96-well plate. Add varying concentrations of this compound. Include wells with no inhibitor (negative control) and wells with reserpine (positive control).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (e.g., excitation at 530 nm, emission at 600 nm) and monitor the fluorescence over time. A decrease in fluorescence indicates efflux of EtBr, while sustained or increased fluorescence suggests inhibition of the efflux pump.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage of efflux inhibition compared to the control. Determine the IC₅₀ value of this compound.

Synthesis of HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus. Boronic acid-containing compounds have been designed as potent inhibitors of this enzyme.[10][11][12] The boronic acid moiety can form hydrogen bonds with the catalytic aspartate residues in the active site of the protease, leading to strong inhibition.[11][12] this compound serves as a valuable scaffold for the synthesis of these novel HIV-1 protease inhibitors.

Objective: To determine the inhibitory activity (Kᵢ or IC₅₀) of a this compound derivative against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., RE(EDANS)S-QIFLETSK(DABCYL)R)

-

Assay buffer (e.g., sodium acetate, pH 5.0, containing NaCl and DTT)

-

Test inhibitor synthesized from this compound

-

Known HIV-1 protease inhibitor (e.g., Darunavir) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the HIV-1 protease, the FRET substrate, and the test inhibitor in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In the wells of a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test inhibitor. Include wells with the positive control inhibitor and a solvent-only control (no inhibitor).

-

Add a fixed concentration of HIV-1 protease to all wells except for the blank (no enzyme) wells.

-

Reaction Initiation: Initiate the reaction by adding the FRET substrate to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair (e.g., Ex/Em = 330/450 nm).[13][14]

-

Measure the increase in fluorescence kinetically at 37 °C for 1-3 hours.[13][14]

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[13][14]

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.[1]

-

Modulation of Cancer-Related Signaling Pathways

Quinoline derivatives have been extensively studied as anticancer agents. Many of these compounds exert their effects by targeting key intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[15][16][17] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[15] this compound, through its use in synthesizing a diverse library of quinoline-based molecules, provides a platform for developing novel inhibitors that target this critical cancer-related pathway.

The general mechanism involves the binding of these quinoline-based inhibitors to the ATP-binding pocket of kinases within the pathway, such as PI3K or mTOR, thereby blocking their catalytic activity and preventing the downstream signaling events that promote cancer cell survival and proliferation.

Conclusion

This compound is a fundamentally important molecule in contemporary chemical and pharmaceutical research. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling allows for the creation of diverse molecular libraries. These libraries have proven to be a rich source of compounds with significant therapeutic potential, including agents that can overcome antibiotic resistance, inhibit viral replication, and target critical signaling pathways in cancer. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]

- 4. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 11. Multiple Novel Inhibitors of the NorA Multidrug Transporter of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an Antibiotic Resistance Breaker to Resensitize Drug-Resistant Staphylococcus aureus: In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. raineslab.com [raineslab.com]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Synthesis of 3-Quinolineboronic Acid from 3-Bromoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for converting 3-bromoquinoline to 3-quinolineboronic acid, a critical intermediate in pharmaceutical and materials science research.[1] The strategic introduction of a boronic acid moiety at the 3-position of the quinoline scaffold opens avenues for diverse molecular elaborations, most notably through Suzuki-Miyaura cross-coupling reactions.[1] This document details two robust synthetic strategies: the classic lithium-halogen exchange followed by borylation and the palladium-catalyzed Miyaura borylation.

Core Synthetic Strategies

The conversion of 3-bromoquinoline to this compound is predominantly achieved through two effective methods. The first involves a lithium-halogen exchange reaction at low temperatures to generate a 3-quinolyllithium intermediate, which is then quenched with a borate ester.[2][3][4] The second primary method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between the aryl halide and a diboron reagent.[5][6]

Method 1: Lithium-Halogen Exchange and Borylation

This widely employed method relies on the rapid exchange of the bromine atom with lithium at extremely low temperatures, followed by the introduction of a borate ester to form the desired boronic acid.[2][3] This approach is valued for its generally high yields and the relative simplicity of the starting materials.

Reaction Principle

The core of this synthesis is the metal-halogen exchange, a fundamental reaction in organometallic chemistry.[7] n-Butyllithium (n-BuLi) is a common reagent for this transformation, effectively replacing the bromine on the quinoline ring with a lithium atom.[4][7] The resulting highly reactive 3-quinolyllithium intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

Experimental Protocol

-

Materials:

-

3-Bromoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (typically 2.0 M or 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EA)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

-

Procedure:

-

Under an inert nitrogen atmosphere, dissolve 3-bromoquinoline (1.0 equiv.) and triisopropyl borate (2.0 equiv.) in anhydrous tetrahydrofuran (THF) in a two-necked round-bottomed flask.[2]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[2][3]

-

Slowly add n-butyllithium (2.0 equiv.) dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at -78 °C.[2]

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.[2]

-

Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C.[2]

-

Quench the reaction by the slow addition of 2 M HCl solution.[2]

-

Adjust the pH of the aqueous layer to approximately 7 with a 2 M NaHCO₃ solution.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).[2]

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

-

Filter and concentrate the organic phase under reduced pressure.[2]

-

Precipitate the product by adding hexane to the concentrated residue.[2]

-

Collect the resulting white solid by filtration to obtain this compound.[2]

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Bromoquinoline | [2] |

| Key Reagents | n-Butyllithium, Triisopropyl borate | [2] |

| Solvent | Anhydrous Tetrahydrofuran | [2] |

| Reaction Temperature | -78 °C to 0 °C | [2] |

| Reaction Time | Approximately 3 hours | [2] |

| Yield | Up to 80% | [2] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via lithium-halogen exchange.

Method 2: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers an alternative route to aryl and heteroaryl boronate esters.[5][6] This method is particularly useful for substrates that may not be compatible with the strongly basic conditions of organolithium reagents.

Reaction Principle

In this reaction, 3-bromoquinoline is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the boronate ester, which upon hydrolysis yields the boronic acid. A crucial aspect of this reaction is the choice of a suitable base to promote the borylation while minimizing competitive Suzuki coupling side reactions.[5]

Experimental Protocol

-

Materials:

-

3-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., DMSO, 1,4-dioxane)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a glovebox, combine 3-bromoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.) in a flask under an anhydrous atmosphere.[8]

-

Add anhydrous solvent (e.g., DMSO) to the flask.[8]

-

Stir the reaction mixture at 80 °C for 16 hours.[8]

-

After cooling to room temperature, pour the reaction mixture into ice-water.[8]

-

Extract the mixture with ethyl acetate.[8]

-

Wash the combined organic layers with saturated brine, dry over MgSO₄, and concentrate in vacuo.[8]

-

The crude product can be purified by flash column chromatography to yield the boronate ester, which can then be hydrolyzed to the boronic acid.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Bromoquinoline | [8] |

| Key Reagents | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | [8] |

| Solvent | Anhydrous DMSO | [8] |

| Reaction Temperature | 80 °C | [8] |

| Reaction Time | 16 hours | [8] |

| Note | Yields can vary, and a significant side product can be the biaryl from Suzuki homo-coupling. | [8] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via Miyaura borylation.

Troubleshooting and Considerations

-

Lithium-Halogen Exchange:

-

Strictly Anhydrous Conditions: The presence of moisture will quench the organolithium intermediate, leading to low or no yield. All glassware should be oven-dried, and solvents must be anhydrous.[9]

-

Temperature Control: Maintaining a very low temperature (-78 °C) is critical to prevent side reactions and decomposition of the 3-quinolyllithium intermediate.[2][3]

-

Reagent Quality: The purity of 3-bromoquinoline and the accurate titration of the n-butyllithium solution are essential for reproducible results.[9]

-

-

Miyaura Borylation:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[9]

-

Homocoupling Side Product: A common side reaction is the Suzuki coupling of the newly formed boronate ester with the starting 3-bromoquinoline, leading to the formation of a biquinoline byproduct.[8][10] The choice of a weaker base, such as potassium acetate, can help to minimize this.[5][8]

-

Catalyst and Ligand Screening: Optimization of the palladium source and ligand may be necessary to improve yields and reduce side reactions.[9]

-

Purification of this compound

The final product is typically a solid that can be purified by recrystallization.[11][12] Common solvents for recrystallization of aryl boronic acids include benzene, dichloroethane, and ethyl acetate.[11] Alternatively, purification can be achieved by forming a salt derivative, which can be isolated and then hydrolyzed back to the pure boronic acid.[11] For challenging purifications, column chromatography on silica gel or neutral alumina may be employed.[11]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

Spectroscopic and Application Profile of 3-Quinolineboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolineboronic acid is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoline ring system coupled with a boronic acid functional group, makes it a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visualization of a key synthetic application are also presented to aid researchers in its effective utilization.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₉H₈BNO₂ |

| Molecular Weight | 172.98 g/mol [1] |

| CAS Number | 191162-39-7 |

| Appearance | White to tan or orange powder[1] |

| Melting Point | 148-155 °C[1] |

| Storage | Room temperature, dry, sealed conditions[1] |

Spectroscopic Data

Disclaimer: The following spectral data are predicted based on the known spectroscopic behavior of quinoline and arylboronic acid moieties. While no complete, experimentally verified dataset for this compound was found in publicly accessible databases at the time of this writing, the provided values serve as a reliable guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the quinoline ring and the hydroxyl protons of the boronic acid group. The aromatic region will be complex due to the fused ring system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | - |

| H2 | ~9.2 | Singlet | - |

| H4 | ~8.8 | Singlet | - |

| H5 | ~8.1 | Doublet | 8.0 - 8.5 |

| H8 | ~8.0 | Doublet | 8.0 - 8.5 |

| H6 | ~7.8 | Triplet | 7.0 - 8.0 |

| H7 | ~7.6 | Triplet | 7.0 - 8.0 |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display nine distinct carbon signals. The carbon atom attached to the boron (C3) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects from the boron nucleus.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (C-B) | 125 - 135 (potentially broad) |

| Aromatic C-H | 120 - 155 |

| Aromatic Quaternary C | 145 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and B-O bonds of the boronic acid, as well as the C=C and C=N bonds of the quinoline ring.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch (Quinoline) | 1620 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| B-O Stretch | 1310 - 1380 | Strong |

| Aromatic C-H Bend | 690 - 900 | Strong |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to show a prominent peak for the molecular ion.

| Parameter | Expected Value |

| Ionization Mode | ESI-MS |

| Expected Molecular Ion [M+H]⁺ | m/z 174.07 |

| Expected Molecular Ion [M-H]⁻ | m/z 172.06 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer Frequency : 400 MHz or higher.

-

Pulse Program : Standard single-pulse acquisition.

-

Number of Scans : 16-64, depending on concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Program : Standard proton-decoupled ¹³C acquisition.

-

Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition :

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

-

-

Instrumentation (LC-MS) :

-

Chromatography : Reversed-phase HPLC with a C18 column.

-

Mobile Phase : A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Ionization Source : Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer : Time-of-Flight (TOF) or Quadrupole.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study and application of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Quinolineboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinolineboronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in various applications, including Suzuki-Miyaura cross-coupling reactions, is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its quantitative solubility determination, and offers insights into the general solubility trends of related arylboronic acids. While specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature, this guide equips researchers with the necessary methodologies to generate this critical data in-house.

Introduction

This compound is a heterocyclic boronic acid derivative with significant applications in organic synthesis. It serves as a key intermediate for the preparation of a variety of compounds, including potential therapeutic agents. The efficiency of synthetic transformations and the ease of purification and formulation are intrinsically linked to the solubility of the starting materials and intermediates in appropriate solvents. A thorough understanding of the solubility profile of this compound is therefore essential for optimizing reaction conditions, developing robust purification strategies, and formulating for biological screening.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides detailed experimental protocols for both kinetic and thermodynamic solubility assays, enabling researchers to determine the solubility in solvents relevant to their specific needs.

Solubility Profile of this compound

Currently, only qualitative solubility information for this compound is available in the public domain. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Quantitative data, such as mg/mL or molarity at specific temperatures, remains to be published.

General Solubility Trends for Arylboronic Acids

Insights into the potential solubility of this compound can be drawn from the general behavior of other arylboronic acids:

-

Polar Aprotic Solvents: Arylboronic acids generally exhibit good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[2]

-

Alcohols: Solvents like methanol and ethanol are also often suitable for dissolving boronic acids.[2]

-

Ethers and Ketones: Phenylboronic acid, a simpler structural analog, shows high solubility in ethers (like diethyl ether and tetrahydrofuran) and ketones (like acetone).[3]

-

Chlorinated Solvents: Moderate solubility is often observed in chlorinated solvents such as chloroform.[3]

-

Hydrocarbons: Arylboronic acids typically have very low solubility in nonpolar hydrocarbon solvents like hexane and methylcyclohexane.[3]

The presence of the quinoline ring, a nitrogen-containing heterocycle, in this compound is expected to influence its polarity and hydrogen bonding capabilities, thus affecting its solubility profile compared to simpler arylboronic acids.

Data Presentation

Due to the lack of publicly available quantitative data, the following table is presented as a template for researchers to populate with their own experimental findings. The protocols provided in Section 4 are designed to generate the data required to complete this table.

| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Experimental Quantitative Solubility (mg/mL at 25°C) | Experimental Molar Solubility (mol/L at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble[1] | Data not available | Data not available |

| Methanol (MeOH) | Alcohol | Slightly Soluble[1] | Data not available | Data not available |

| Ethanol (EtOH) | Alcohol | Moderate to High | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Amide | High | Data not available | Data not available |

| Acetonitrile (MeCN) | Nitrile | Moderate | Data not available | Data not available |

| Tetrahydrofuran (THF) | Ether | High | Data not available | Data not available |

| Acetone | Ketone | High | Data not available | Data not available |

| Chloroform (CHCl₃) | Chlorinated | Moderate | Data not available | Data not available |

| Toluene | Aromatic Hydrocarbon | Low | Data not available | Data not available |

| Hexane | Aliphatic Hydrocarbon | Very Low | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental procedures are crucial. Two common types of solubility assays are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the tendency of a compound to precipitate from a solution when diluted from a high-concentration stock (typically in DMSO) into an aqueous or organic medium.[4][5]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[2]

-

Addition of Test Solvent: In a separate 96-well plate, add a fixed volume (e.g., 198 µL) of the desired organic solvent to each well.[2]

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a final DMSO concentration of 1%.[2]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1.5 to 2 hours) with gentle shaking.[5][6]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]

-

UV-Vis Spectroscopy: Filter the solutions to remove any precipitate using a solubility filter plate. Measure the absorbance of the filtrate in a UV-compatible microplate at the wavelength of maximum absorbance for this compound.[2]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed (nephelometry) or by comparing the absorbance values to a pre-generated calibration curve to determine the concentration of the dissolved compound (UV-Vis).[2]

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with the solid compound. This is considered the "true" solubility.[7][8]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is critical that excess solid remains visible.[2]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents.

-

Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

-

Data Analysis: Construct a calibration curve from the analysis of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[2]

Conclusion

While a comprehensive, quantitative dataset for the solubility of this compound in common organic solvents is not yet available in the scientific literature, this guide provides the necessary framework for researchers to generate this vital information. The provided experimental protocols for kinetic and thermodynamic solubility are robust and widely used in the pharmaceutical and chemical industries. By following these methodologies, scientists can accurately determine the solubility of this compound in solvents pertinent to their research, thereby facilitating reaction optimization, purification, and formulation development. The generated data will be invaluable for the broader scientific community engaged in the use of this important synthetic building block.

References

- 1. 191162-39-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. evotec.com [evotec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Physical properties of 3-Quinolineboronic acid (melting point, appearance)

An In-Depth Technical Guide to the Physical Properties of 3-Quinolineboronic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for successful synthesis and application. This compound (CAS Number: 191162-39-7) is a key building block in medicinal chemistry, notably used in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of complex molecules, including potential inhibitors for HIV protease and TGF-β/activin A signaling pathways. This guide provides a detailed overview of its core physical properties, the experimental methods for their determination, and a visualization of its synthesis workflow.

Physical Properties

The physical characteristics of this compound have been reported by various suppliers and in chemical literature. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Appearance | Solid; White, light pink, orange to light brown, or light yellow to dark green powder/crystal. | [1][2] |

| Melting Point | 191-196 °C | |

| Note: A range of 148-155 °C has also been reported. | [3] | |

| Molecular Formula | C₉H₈BNO₂ | |

| Molecular Weight | 172.98 g/mol |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound follows standardized laboratory procedures to ensure accuracy and reproducibility.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. The most common laboratory method is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus (e.g., a Büchi M-560 or a Thomas-Hoover Uni-Melt) is used. The apparatus consists of a heating block, a thermometer or temperature sensor, and a viewing lens or camera.

-

Measurement: The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20 °C below the expected melting point and then slowed to a rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through the viewing port. The melting range is recorded from the temperature at which the first drop of liquid appears (the solid begins to collapse and "sweat") to the temperature at which the entire sample becomes a clear liquid. For pure crystalline solids, this range is typically narrow (0.5-2 °C). The range of 191-196 °C reported for this compound is characteristic of many commercially available reagents.

Determination of Appearance

The appearance of a chemical compound is its physical form, color, and texture as determined by visual inspection.

Methodology:

-

Sample Preparation: A representative sample of this compound is placed on a clean, dry, non-reactive surface, such as a watch glass.

-

Illumination: The sample is observed under controlled, full-spectrum lighting against both a white and a black background to accurately assess its color and identify any discoloration or impurities.

-

Observation: The observer records the physical state (e.g., crystalline solid, amorphous powder), color (e.g., white, off-white, light pink), and texture (e.g., fine powder, granular).[1][2] The varied descriptions of this compound's appearance, from white to light brown or even greenish powder, may reflect differences in purity, residual solvents, or the presence of anhydrides, which can sometimes form with boronic acids.[1][2]

Logical and Experimental Visualizations

To provide further context for its application, the following section visualizes a common experimental workflow for the synthesis of this compound.

Synthesis Workflow

This compound can be synthesized from 3-bromoquinoline via a lithium-halogen exchange followed by borylation.[1][4] The following diagram illustrates the key steps in this chemical transformation.

Caption: Synthesis workflow for this compound from 3-bromoquinoline.

References

Theoretical Studies on 3-Quinolineboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolineboronic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, combining the aromatic quinoline scaffold with the reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules and a potent agent in various biological applications. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its synthesis, structural and electronic properties, and its role as an enzyme inhibitor. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 3-bromoquinoline, followed by trapping with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis from 3-Bromoquinoline

This protocol outlines a general and effective method for the laboratory-scale synthesis of this compound.

Materials:

-

3-Bromoquinoline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Dry ice/acetone bath

Procedure:

-

A solution of 3-bromoquinoline (1.0 equivalent) and triisopropyl borate (2.0 equivalents) is prepared in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.

-

The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (2.0 equivalents) is added dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for an additional 2 hours.

-

The cooling bath is removed, and the reaction is allowed to warm to 0 °C.

-

The reaction is quenched by the slow addition of 2 M HCl.

-

The pH of the solution is adjusted to 7 with the addition of 2 M NaHCO₃.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is precipitated from hexane to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Theoretical Structural and Electronic Properties

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the molecular structure and electronic properties of this compound. These studies provide insights into bond lengths, bond angles, charge distribution, and frontier molecular orbitals, which are crucial for predicting the molecule's reactivity and biological activity.

Computational Methodology

The geometric and electronic properties of quinoline derivatives are typically investigated using DFT calculations. A common and effective methodology involves:

-

Geometry Optimization: The molecular structure is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations:

-

Mulliken Population Analysis: To determine the partial atomic charges.

-

Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.

-

Optimized Geometric Parameters (Analog-Based)

The following tables present the calculated bond lengths and bond angles for 3-pyridineboronic acid, which serves as a structural analog for this compound. These values were obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]

Table 1: Selected Bond Lengths of 3-Pyridineboronic Acid (Analog) [1]

| Bond | Bond Length (Å) |

| C-B | 1.567 |

| B-O1 | 1.372 |

| B-O2 | 1.372 |

| O1-H | 0.968 |

| O2-H | 0.968 |

| C1-C2 | 1.392 |

| C2-N | 1.337 |

| N-C3 | 1.337 |

| C3-C4 | 1.392 |

| C4-C5 | 1.396 |

| C5-C1 | 1.396 |

Table 2: Selected Bond Angles of 3-Pyridineboronic Acid (Analog) [1]

| Angle | Bond Angle (°) |

| C-B-O1 | 116.8 |

| C-B-O2 | 116.8 |

| O1-B-O2 | 126.4 |

| B-O1-H | 109.1 |

| B-O2-H | 109.1 |

| C1-C2-N | 123.7 |

| C2-N-C3 | 117.2 |

| N-C3-C4 | 123.7 |

| C3-C4-C5 | 118.4 |

| C4-C5-C1 | 118.4 |

| C5-C1-C2 | 118.6 |

Electronic Properties (Based on Quinoline and Derivatives)

The electronic properties of this compound are expected to be influenced by both the quinoline ring system and the boronic acid substituent. The following table provides representative theoretical data for the parent quinoline molecule and general observations for related derivatives.

Table 3: Calculated Electronic Properties of Quinoline

| Property | Value (eV) | Reference |

| HOMO Energy | -6.646 | [2] |

| LUMO Energy | -1.816 | [2] |

| HOMO-LUMO Energy Gap | 4.83 | [2] |

Mulliken Atomic Charges: Mulliken charge analysis on quinoline typically shows that the nitrogen atom carries a negative charge, while the hydrogen atoms are positively charged.[2] The carbon atoms exhibit both positive and negative charges depending on their position within the ring system. The introduction of the electron-withdrawing boronic acid group at the 3-position is expected to influence the charge distribution, likely making the C3 carbon more electropositive.

Applications in Medicinal Chemistry and Catalysis

This compound is a valuable synthon in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction, and its derivatives have shown promise as potent enzyme inhibitors.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a powerful tool for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner in these reactions to introduce the quinoline moiety into various molecular scaffolds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition and Signaling Pathways

Derivatives of quinolineboronic acid have emerged as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. In particular, boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[3][4] Inhibition of these kinases can lead to the suppression of oncogenic pathways, making these compounds promising candidates for cancer therapy.

One of the key downstream effects of CLK/ROCK inhibition is the suppression of the Cyclin D/Rb pathway, which plays a crucial role in cell cycle progression.[4] By inhibiting this pathway, these compounds can induce cell cycle arrest and inhibit the proliferation of cancer cells.

Caption: Inhibition of the CLK/ROCK pathway by a quinolineboronic acid derivative, leading to cell cycle arrest.

Conclusion

Theoretical studies provide a powerful lens through which to understand the properties and potential applications of this compound. While a dedicated and comprehensive computational analysis of this specific molecule is still needed, data from analogous structures and related derivatives offer valuable insights into its geometry, electronic nature, and reactivity. These theoretical underpinnings, combined with experimental findings, highlight the significant potential of this compound and its derivatives as key components in the development of novel therapeutics and advanced materials. Further computational and experimental investigations are warranted to fully elucidate the structure-activity relationships and to design next-generation compounds with enhanced efficacy and specificity.

References

- 1. Povarov reaction - Wikipedia [en.wikipedia.org]